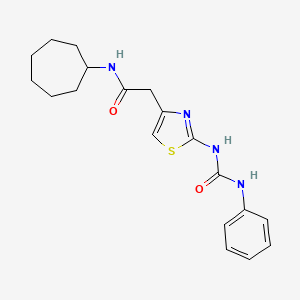

N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-cycloheptyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c24-17(20-14-8-4-1-2-5-9-14)12-16-13-26-19(22-16)23-18(25)21-15-10-6-3-7-11-15/h3,6-7,10-11,13-14H,1-2,4-5,8-9,12H2,(H,20,24)(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNIMYKKESZAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the cycloheptyl and phenylureido groups. One common method involves the reaction of a thioamide with α-haloketones to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the phenylureido group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological systems and potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infections.

Industry: Used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide and analogous compounds (Figure 1).

Key Observations:

Core Heterocycle Modifications :

- Replacing the thiazole ring with a thiadiazole (Compound 6a) introduces additional nitrogen atoms, which may alter electronic properties and hydrogen-bonding capacity. This correlates with higher thermal stability (m.p. 254–256°C) compared to the target compound’s unreported melting point .

- The hydroxy-pyridinyl substituent in HIF inhibitors () replaces the phenylureido group, demonstrating how aromatic ring substituents influence enzyme affinity .

Substituent Effects on Physicochemical Properties: The cycloheptyl group in the target compound likely increases lipophilicity (clogP ~3.5 estimated), whereas the morpholino group in Compound 10a () enhances solubility due to its polar nature . Piperazine-linked derivatives (e.g., 10i) exhibit higher molecular weights (~480 Da) and improved aqueous solubility, critical for oral bioavailability .

Biological Activity Trends: Rigid bicyclic substituents (e.g., norbornane in 17d) may improve target selectivity by restricting conformational flexibility, a strategy applicable to the cycloheptyl group in the target compound . SAR studies on HIF inhibitors () suggest that electron-withdrawing groups (e.g., hydroxy-pyridinyl) enhance inhibitory potency, whereas bulky substituents (e.g., cycloheptyl) might optimize pharmacokinetic profiles .

Synthetic Accessibility :

- The target compound’s phenylureido-thiazole scaffold shares synthetic pathways with analogues in and , where Suzuki coupling or nucleophilic substitution is employed to attach diverse substituents .

Q & A

Q. What synthetic strategies are recommended for preparing N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Core Formation : React 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone .

Ureido Group Introduction : Treat intermediates with phenyl isocyanate under anhydrous conditions (e.g., CH₂Cl₂) to install the 3-phenylureido moiety .

N-Cycloheptyl Substitution : Substitute the benzyl group in analogous compounds (e.g., KX2-391 derivatives) with cycloheptylamine via nucleophilic displacement, optimizing reaction time and temperature for higher yields .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%).

Q. How should researchers characterize this compound’s structural integrity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to analogous thiazolyl acetamides (e.g., δ 11.83 ppm for NH in ureido groups ; δ 4.31 ppm for morpholinoethoxy protons ).

- MS : Confirm molecular ion peaks (e.g., [M]+ or [M+2]+) and fragmentation patterns using high-resolution mass spectrometry (HRMS) .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across analogs of this compound?

- Methodological Answer :

- Comparative SAR Analysis : Systematically compare substituents (e.g., cycloheptyl vs. benzyl groups) using kinase inhibition assays (e.g., Src kinase IC₅₀ measurements) .

- Molecular Docking : Model interactions with target proteins (e.g., Src substrate binding site) using software like AutoDock Vina. Focus on steric/electronic effects of the cycloheptyl group versus smaller substituents .

- Statistical Validation : Apply ANOVA to activity datasets to identify significant outliers and confirm reproducibility .

Q. What crystallographic techniques are optimal for determining this compound’s 3D structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Employ SHELXL for structure refinement, incorporating hydrogen atom positions via riding models and validating with R-factor convergence (<5%) .

- Validation Tools : Cross-check using PLATON for symmetry errors and CCDC Mercury for intermolecular interactions (e.g., H-bonding networks involving the ureido group) .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the morpholinoethoxy group (if present) with metabolically stable groups like trifluoromethylpyridine .

- Prodrug Strategies : Modify the acetamide group to ester prodrugs, assessing hydrolysis rates in simulated physiological conditions (e.g., pH 7.4 buffer) .

- In Silico ADMET Prediction : Use tools like SwissADME to predict logP, CYP450 interactions, and plasma protein binding .

Data Contradiction Analysis

Q. Why might substituent variations on the thiazole ring lead to conflicting potency in kinase assays?

- Methodological Answer :

- Steric Effects : Bulkier groups (e.g., cycloheptyl) may hinder binding to kinase active sites. Perform molecular dynamics simulations to analyze conformational flexibility .

- Electronic Effects : Electron-withdrawing substituents (e.g., Cl) on the phenylureido group can alter hydrogen-bonding capacity. Use electrostatic potential maps (ESP) from DFT calculations (e.g., Gaussian 16) to quantify charge distribution .

- Assay Conditions : Control variables like ATP concentration and enzyme lot-to-lot variability to minimize experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.